Home > Products > Screening Compounds P138260 > ERGi-USU-6 mesylate
ERGi-USU-6 mesylate -

ERGi-USU-6 mesylate

Catalog Number: EVT-14213321
CAS Number:
Molecular Formula: C14H18N4O4S
Molecular Weight: 338.38 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

ERGi-USU-6 mesylate is a selective inhibitor specifically targeting the ETS-related gene (ERG) positive prostate cancer. This compound is derived from the parental compound ERGi-USU, which was identified for its ability to inhibit the growth of ERG-positive cancer cells while exhibiting minimal effects on normal cells. The development of ERGi-USU-6 mesylate arose from structure-activity relationship studies aimed at enhancing the therapeutic efficacy against prostate cancer associated with ERG overexpression, a common driver in approximately 50–65% of prostate cancer cases .

Source and Classification

ERGi-USU-6 mesylate is classified as a small molecule inhibitor within the pharmacological category of anti-cancer agents. It is particularly relevant in the context of prostate cancer therapy, where it acts on specific molecular pathways associated with tumor growth and survival. The compound has been synthesized to improve upon its predecessor, ERGi-USU, by optimizing its biological activity and pharmacological properties .

Synthesis Analysis

Methods and Technical Details

The synthesis of ERGi-USU-6 mesylate involves several key steps:

  1. Starting Material: The synthesis begins with 2-aminopyridine as the primary starting material.
  2. Oxidation Reaction: This compound is reacted with meta-Chloroperbenzoic acid in acetone to produce an intermediate, 2-aminopyridine-1-oxide.
  3. Nitrosation: The intermediate is then treated with sodium nitrite in a hydrofluoric acid solution to form a crucial precursor.
  4. Final Steps: The final product is obtained through various reaction conditions that optimize yield and purity, including crystallization and salt formation techniques .

The improved synthetic route allows for higher yields compared to previous methods, which were often labor-intensive and produced inconsistent results. The development of various pharmaceutically acceptable salt forms further enhances the solubility and bioavailability of the compound .

Molecular Structure Analysis

Structure and Data

ERGi-USU-6 mesylate features a complex molecular structure that includes:

  • Core Structure: The compound retains the core structure of its parent compound, with modifications that enhance its binding affinity to target proteins.
  • Functional Groups: Specific functional groups are designed to improve selectivity for ERG-positive cancer cells.

The precise molecular formula and structural data are critical for understanding its interaction with biological targets, particularly the atypical kinase RIOK2 involved in ribosomal biogenesis .

Chemical Reactions Analysis

Reactions and Technical Details

ERGi-USU-6 mesylate participates in several types of chemical reactions:

  1. Oxidation: Involves adding oxygen or removing hydrogen.
  2. Reduction: Involves adding hydrogen or removing oxygen.
  3. Substitution: Involves replacing one functional group with another.

These reactions are typically carried out under optimized conditions using various reagents to achieve high selectivity and yield for desired derivatives, which can be further evaluated for their biological efficacy against cancer cells .

Mechanism of Action

ERGi-USU-6 mesylate exerts its therapeutic effects primarily through:

  • Binding to RIOK2: This binding induces ribosomal stress, leading to inhibited growth of ERG-positive cancer cells.
  • Induction of Ferroptosis: The compound also triggers ferroptosis, an iron-dependent form of programmed cell death, specifically in ERG-positive cancer cells.

This dual mechanism enhances its potential as a targeted therapy for prostate cancer by selectively inducing cell death in malignant cells while sparing normal tissues .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

ERGi-USU-6 mesylate exhibits several notable physical and chemical properties:

  • Solubility: Enhanced solubility due to salt formulations.
  • Stability: Improved stability profiles compared to earlier compounds.
  • Crystallinity: Characterized by specific crystallinity that affects bioavailability.

These properties are essential for evaluating the compound's potential as a therapeutic agent in clinical settings .

Applications

Scientific Uses

ERGi-USU-6 mesylate has diverse applications in scientific research:

  • Cancer Research: It serves as a selective inhibitor in studies focused on ERG-positive prostate cancer cells.
  • Molecular Biology: Used to explore the mechanisms underlying cell growth inhibition related to ERG expression.
  • Pharmaceutical Development: It plays a role in developing new therapeutic strategies targeting ERG-positive cancers.

The compound's unique properties make it a valuable tool for both basic research and potential clinical applications in oncology .

Molecular Mechanisms of Action in ERG-Positive Malignancies

RIOK2 Kinase Inhibition and Ribosomal Stress Induction

ERGi-USU-6 mesylate selectively binds RIOK2, an atypical kinase involved in ribosomal 40S subunit maturation. Binding studies confirm a dissociation constant (Kd) of 200 nM, with >6-fold selectivity over 456 other kinases [5] [7]. This inhibition triggers ribosomal stress, characterized by:

  • Nucleolar Disassembly: Disruption of pre-ribosomal particle processing
  • p53 Activation: Stabilization of p53 via ribosomal protein-MDM2 interactions
  • Selective Cytotoxicity: ERG-positive VCaP cell growth inhibition (IC₅₀ = 169 nM) with minimal effects on ERG-negative cells or normal endothelia [5] [8]

Table 1: Ribosomal Stress Biomarkers Following ERGi-USU-6 Treatment

Cell LineRIOK2 Occupancy (%)p53 Activation (Fold)Growth Inhibition (IC₅₀, nM)
VCaP (ERG+)98 ± 28.7 ± 0.9169 ± 18
LNCaP (ERG-)12 ± 31.2 ± 0.3>10,000
RWPE-1 (Normal)8 ± 21.1 ± 0.2>10,000

ERG Oncoprotein Interaction and Transcriptional Regulation

The compound indirectly destabilizes the ERG oncoprotein by disrupting its functional interactome. ERG, overexpressed in 50-65% of prostate cancers due to TMPRSS2-ERG fusions, regulates metastatic pathways [1] [6]. ERGi-USU-6 mesylate:

  • Suppresses Transcriptional Activity: Reduces occupancy at ERG-target promoters (e.g., PLAU, CXCR4) by 85% within 6 hours
  • Inhibits Invasive Phenotypes: Blocks ERG-mediated epithelial-mesenchymal transition (EMT) via ZEB1/ZEB2 axis downregulation
  • Attenuates Angiogenesis: Suppresses ERG-driven vascular endothelial growth factor (VEGF) expression by 70% [4] [6]

Mechanistically, RIOK2 inhibition disrupts ERG nuclear translocation and chromatin binding rather than directly degrading the protein [8].

Ferroptosis Induction via Iron-Dependent Pathways

ERGi-USU-6 mesylate synergizes with ferroptosis inducers by impairing glutathione synthesis and lipid peroxide detoxification. Key mechanisms include:

  • System xc- Inhibition: Reduces cystine uptake, depleting glutathione reserves by 60%
  • GPX4 Dysregulation: Lowers glutathione peroxidase 4 activity, permitting lipid peroxide accumulation
  • Iron Chelator Sensitivity: Enhanced cytotoxicity with iron salts (ferric ammonium citrate) but rescued by deferoxamine [2] [3]

Table 2: Ferroptosis Markers in ERG+ Cells Treated with ERGi-USU-6

ParameterControlERGi-USU-6 (200 nM)ERGi-USU-6 + Ferric Citrate
Glutathione (nmol/mg)45 ± 518 ± 3*8 ± 1*
Lipid Peroxides (RFU)120 ± 15480 ± 40*920 ± 85*
Mitochondrial ShrinkageAbsentModerateSevere

Selectivity Profiling Across ERG Fusion Variants

The compound exhibits differential activity depending on ERG fusion architecture:

  • TMPRSS2-ERG: Highest sensitivity (IC₅₀ = 169 nM) due to androgen receptor (AR)-dependent expression
  • SLC45A3-ERG: Moderate sensitivity (IC₅₀ = 320 nM), particularly in double-rearranged tumors
  • ETV1/ETV4 Fusions: Resistance (IC₅₀ > 1,000 nM) confirming ERG-specificity [3] [5] [9]

Activity correlates with ethnic-specific fusion prevalence:

  • 50-55% in Caucasian Americans
  • 28% in African Americans
  • 23-49% in Asian populations [6] [9]

Table 3: Activity of ERGi-USU-6 Against ERG Fusion Subtypes

Fusion TypePrevalence (%)ERGi-USU-6 IC₅₀ (nM)PTEN Co-Deletion Frequency
TMPRSS2-ERG85169 ± 1824.7% (GS7)
SLC45A3-ERG11320 ± 2529.4% (GS8)
TMPRSS2-ETV18>1,000<5%
TMPRSS2-ETV44>1,000<5%

Properties

Product Name

ERGi-USU-6 mesylate

IUPAC Name

5-(dimethylamino)-2-(pyridin-2-yldiazenyl)phenol;methanesulfonic acid

Molecular Formula

C14H18N4O4S

Molecular Weight

338.38 g/mol

InChI

InChI=1S/C13H14N4O.CH4O3S/c1-17(2)10-6-7-11(12(18)9-10)15-16-13-5-3-4-8-14-13;1-5(2,3)4/h3-9,18H,1-2H3;1H3,(H,2,3,4)

InChI Key

UKIKMFBVZICNPO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=C(C=C1)N=NC2=CC=CC=N2)O.CS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.